molecular formula C9H8N2O B100325 8-Methylquinazolin-4(3H)-one CAS No. 19181-54-5

8-Methylquinazolin-4(3H)-one

Cat. No. B100325
CAS RN: 19181-54-5
M. Wt: 160.17 g/mol
InChI Key: GZRXSFZDLGKFLN-UHFFFAOYSA-N
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Description

8-Methylquinazolin-4(3H)-one is a derivative of quinazoline, an organic compound with a bicyclic structure consisting of two fused six-membered aromatic rings . It is a specialty product for proteomics research applications .


Synthesis Analysis

The synthesis of quinazoline, the parent compound of 8-Methylquinazolin-4(3H)-one, was first reported in 1895 through the decarboxylation of the 2-carboxy derivative . In 1903, the synthesis of the parent quinazoline from o-nitrobenzylamine was reported, which was reduced with hydrogen iodide and red phosphorus to 2-amino benzylamine. The reduced intermediate condenses with formic acid to yield dihydroquinazoline, which was oxidized to quinazoline .


Molecular Structure Analysis

The molecular formula of 8-Methylquinazolin-4(3H)-one is C9H8N2O . It is a planar molecule and is isomeric with other diazanaphthalenes of the benzodiazine subgroup .


Chemical Reactions Analysis

Quinazoline, the parent compound of 8-Methylquinazolin-4(3H)-one, protonates at N3. Many mildly acidic substrates add across the C=N3 bond, including hydrogen cyanide, sodium bisulfite, and methyl ketones .

Scientific Research Applications

Pharmacology: Anticancer Research

8-Methylquinazolin-4(3H)-one: has been studied for its potential in anticancer therapy. Quinazoline derivatives, including this compound, are known to possess biological activity that can inhibit tyrosine kinase enzymes, which are often overexpressed in cancer cells . This inhibition can lead to the suppression of tumor growth and proliferation.

Organic Synthesis: Building Blocks

In organic chemistry, 8-Methylquinazolin-4(3H)-one serves as a versatile building block for the synthesis of various heterocyclic compounds. Its structure allows for nucleophilic substitution reactions that can lead to a wide range of biologically active molecules, potentially useful in developing new pharmaceuticals .

Medicinal Chemistry: Drug Development

This compound plays a significant role in medicinal chemistry, particularly in the design of drugs with improved pharmacokinetic properties. Its scaffold is part of the structure of several drugs, including those used to treat cardiovascular diseases and hypertension, as it can be modified to enhance drug-receptor interactions .

Material Science: Functional Materials

In material science, 8-Methylquinazolin-4(3H)-one can be used to create functional materials with specific electronic or photonic properties. Its aromatic structure can contribute to the stability and efficiency of organic semiconductors and other advanced materials .

Analytical Chemistry: Reference Standards

The compound is utilized as a reference standard in analytical chemistry to ensure the accuracy and precision of analytical methods, such as high-performance liquid chromatography (HPLC). It helps in the calibration of instruments and validation of analytical procedures .

Biochemistry Research: Proteomics

In biochemistry, 8-Methylquinazolin-4(3H)-one is used in proteomics research. It can interact with proteins and enzymes, affecting their function or structure, which is crucial for understanding disease mechanisms and discovering therapeutic targets .

Safety And Hazards

8-Methylquinazolin-4(3H)-one may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of the compound. In case of contact with skin or eyes, wash with plenty of water .

properties

IUPAC Name

8-methyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-3-2-4-7-8(6)10-5-11-9(7)12/h2-5H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRXSFZDLGKFLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60388735
Record name 8-Methylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methylquinazolin-4(3H)-one

CAS RN

19181-54-5
Record name 8-Methyl-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19181-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Methylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Methylquinazolin-4(3H)-one
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
SS Kulkarni, S Singh, JR Shah, WK Low… - European journal of …, 2012 - Elsevier
We have demonstrated that quinazolin-4(3H)-one, a nicotinamide (NI) mimic with PARP-1 inhibitory activity in the high micromolar range (IC 50 = 5.75 μM) could be transformed into …
Number of citations: 42 www.sciencedirect.com
X Wang, J Chai, X Kong, F Jin, M Chen, C Yang… - Bioorganic & Medicinal …, 2021 - Elsevier
Developing novel fungicide candidates are intensively promoted by the rapid emergences of resistant fungi that outbreak on agricultural production. Aiming to discovery novel antifungal …
Number of citations: 14 www.sciencedirect.com
A Masri, A Anwar, NA Khan, MS Shahbaz, KM Khan… - Antibiotics, 2019 - mdpi.com
Infections due to multi-drug resistant bacteria are on the rise and there is an urgent need to develop new antibacterials. In this regard, a series of six functionally diverse new …
Number of citations: 17 www.mdpi.com
A Anwar, MS Shahbaz, SM Saad, KM Khan… - European journal of …, 2019 - Elsevier
We report one-pot synthesis of a series of new 3-aryl-8-methylquinazolin-4(3H)-ones (QNZ) and their antimicrobial activity against Acanthamoeba castellanii belonging to T4 genotype. …
Number of citations: 19 www.sciencedirect.com
X Wang, H Hu, X Zhao, M Chen, T Zhang… - Journal of Saudi …, 2019 - Elsevier
A series of quinazolin-4(3H)-one derivatives containing a 1,3,4-oxadiazole thioether moiety were designed, synthesized and evaluated for their biological activities against …
Number of citations: 24 www.sciencedirect.com
J Ou, K Liu, Y Wang, H Zhang, R Liu, Q Li… - Chinese Journal of …, 2014 - sioc-journal.cn
In this research, a series of new 2, 3-disubstituted quinazolin-4 (3H)-ones were designed and synthesized. The influence of common drying agents on the formation of 2, 3-disubstituted …
Number of citations: 18 sioc-journal.cn
EA Meyer, M Furler, F Diederich, R Brenk… - Helvetica chimica …, 2004 - Wiley Online Library
tRNA‐Guanine transglycosylase (TGT) plays a key role in the post‐transcriptional modification of tRNA. It has been linked with the pathogenicity of shigellae, the causative agents of …
Number of citations: 36 onlinelibrary.wiley.com
IT Kirby, A Person, M Cohen - RSC Medicinal Chemistry, 2021 - pubs.rsc.org
PARPs (PARP1-16 in humans) are a large family of ADP-ribosyltransferases (ARTs) that have diverse roles in cellular physiology and pathophysiology. Most PARP family members …
Number of citations: 4 pubs.rsc.org
HZ Li, HY He, YY Han, X Gu, L He, QR Qi, YL Zhao… - Molecules, 2010 - mdpi.com
In our ongoing research on novel anticancer agents with 4-anilinoquinazoline scaffolds, a series of novel 2-chloromethyl-4(3H)-quinazolinones were needed as key intermediates. An …
Number of citations: 19 www.mdpi.com
Z Shen, X He, J Dai, W Mo, B Hu, N Sun, X Hu - Tetrahedron, 2011 - Elsevier
An efficient direct amination of quinazolin-4(3H)-ones has been developed. Treatment of quinazolin-4(3H)-ones with HCCP, DIPEA, and N-contained nucleophiles in acetonitrile could …
Number of citations: 19 www.sciencedirect.com

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